Cas no 685102-45-8 (2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid)
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid
- 2-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)-5-nitrobenzoic acid
- Benzoic acid, 2-[[(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)amino]carbonyl]-5-nitro-
- Oprea1_612678
- AKOS002228409
- F1058-0537
- 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid
- 685102-45-8
- Oprea1_788018
-
- Inchi: 1S/C17H13N3O5S/c18-8-13-10-3-1-2-4-14(10)26-16(13)19-15(21)11-6-5-9(20(24)25)7-12(11)17(22)23/h5-7H,1-4H2,(H,19,21)(H,22,23)
- InChI Key: YTXBOYWOCRRNMH-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC([N+]([O-])=O)=CC=C1C(NC1SC2CCCCC=2C=1C#N)=O
Computed Properties
- Exact Mass: 371.05759170g/mol
- Monoisotopic Mass: 371.05759170g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 642
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 164Ų
Experimental Properties
- Density: 1.55±0.1 g/cm3(Predicted)
- Boiling Point: 573.9±50.0 °C(Predicted)
- pka: 2.84±0.22(Predicted)
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1058-0537-2μmol |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-5μmol |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-10μmol |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-20μmol |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-1mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-2mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-3mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-4mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-5mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1058-0537-10mg |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-5-nitrobenzoic acid |
685102-45-8 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid
Comprehensive Overview of 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid (CAS No. 685102-45-8)
2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid (CAS No. 685102-45-8) is a specialized organic compound with a unique molecular structure that combines a benzothiophene core with a nitrobenzoic acid derivative. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential applications in drug discovery and material science. Its cyano and nitro functional groups contribute to its reactivity, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for heterocyclic compounds like 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid has surged, driven by their role in developing novel therapeutics. Researchers are particularly interested in its potential as a kinase inhibitor or enzyme modulator, aligning with the growing focus on targeted cancer therapies and metabolic disorder treatments. The compound's carbamoyl linkage also suggests utility in peptide mimetics, a hot topic in bioconjugation and drug delivery systems.
From a synthetic perspective, the tetrahydrobenzothiophene scaffold in this compound is noteworthy for its stability and versatility. It serves as a building block for small-molecule drugs, particularly in optimizing pharmacokinetic properties. The 5-nitrobenzoic acid moiety further enhances its applicability in proteomics and bioimaging, where nitroaromatics are exploited for fluorescence quenching or redox-sensitive probes. These attributes make CAS No. 685102-45-8 a subject of patents and academic studies.
Environmental and green chemistry considerations are also relevant to this compound. With increasing scrutiny on sustainable synthesis, researchers are exploring catalytic methods to produce such derivatives efficiently. The nitro group in 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid poses challenges in waste reduction, prompting investigations into biocatalytic reduction or microwave-assisted reactions to minimize ecological impact.
Analytical characterization of this compound involves advanced techniques like HPLC-MS and NMR spectroscopy, critical for quality control in industrial applications. Its solubility profile—moderate in polar solvents like DMSO but poor in water—highlights the need for formulation strategies, a key concern in preclinical development. These factors underscore its dual role as a research tool and a candidate for further optimization.
In summary, 2-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl-5-nitrobenzoic acid represents a convergence of medicinal chemistry and materials innovation. Its structural features align with trends in personalized medicine and high-throughput screening, while its synthetic accessibility meets industrial scalability demands. As interdisciplinary research expands, this compound is poised to contribute to breakthroughs in therapeutic agents and functional materials.
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